N-[4-(quinazolin-4-ylamino)phenyl]acetamide
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Overview
Description
N-[4-(quinazolin-4-ylamino)phenyl]acetamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(quinazolin-4-ylamino)phenyl]acetamide typically involves the reaction of 4-aminoquinazoline with 4-acetamidobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(quinazolin-4-ylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[4-(quinazolin-4-ylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline derivative with anticancer properties.
Prazosin: A quinazoline derivative used to treat hypertension.
Uniqueness
N-[4-(quinazolin-4-ylamino)phenyl]acetamide is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications Its unique chemical structure and diverse reactivity make it a valuable tool for the development of new materials, pharmaceuticals, and therapeutic agents
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[4-(quinazolin-4-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O/c1-11(21)19-12-6-8-13(9-7-12)20-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3,(H,19,21)(H,17,18,20) |
InChI Key |
MYAZGZCKEXELPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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